molecular formula C26H27N3O5S B11645656 ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11645656
M. Wt: 493.6 g/mol
InChI Key: YLGSGRXMEPRMFO-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, including the formation of the thiazolopyrimidine core and the introduction of various substituents. The synthetic route typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine ring.

    Introduction of Substituents: Various substituents, such as the diethoxyphenyl and pyridinylmethylidene groups, are introduced through reactions like alkylation and condensation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The biological activity of the thiazolopyrimidine core makes this compound a potential candidate for studying biological processes and developing new therapeutic agents.

    Medicine: Due to its potential biological activity, this compound can be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the molecule.

Comparison with Similar Compounds

Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and may have different substituents, leading to variations in their biological activity and applications.

    Pyridinylmethylidene Derivatives: Compounds with the pyridinylmethylidene group can have similar properties and applications, depending on the other substituents present.

    Diethoxyphenyl Derivatives: These compounds contain the diethoxyphenyl group and may exhibit similar chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which can be tailored for specific applications in scientific research and industry.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H27N3O5S/c1-5-32-19-9-8-18(15-20(19)33-6-2)23-22(25(31)34-7-3)16(4)28-26-29(23)24(30)21(35-26)14-17-10-12-27-13-11-17/h8-15,23H,5-7H2,1-4H3/b21-14-

InChI Key

YLGSGRXMEPRMFO-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=NC=C4)/S3)C)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=NC=C4)S3)C)C(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.